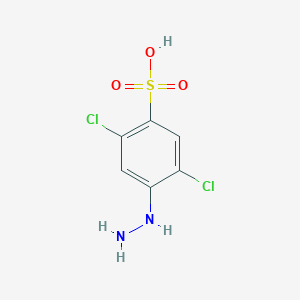

2,5-Dichlor-4-hydrazinobenzolsulfonsäure

Übersicht

Beschreibung

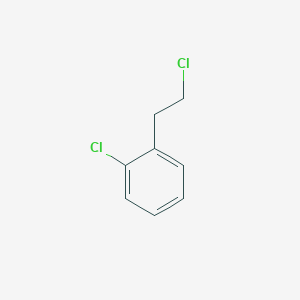

Synthesis Analysis

The synthesis of compounds related to 2,5-Dichloro-4-hydrazinobenzenesulfonic acid often involves complex reactions where hydrazine-based compounds play a crucial role. For instance, the synthesis of 4-hydrazinobenzoic acid hydrochloride, which is structurally related, demonstrates the use of hydrazine in creating complex structures. This process involves FT-IR spectroscopy and X-ray diffraction for characterization, revealing the importance of precise conditions and methodologies in the synthesis of such compounds (Morales-Toyo et al., 2020).

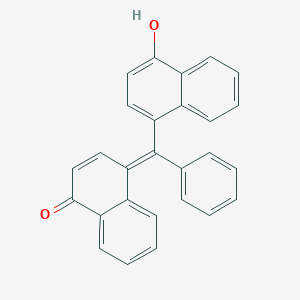

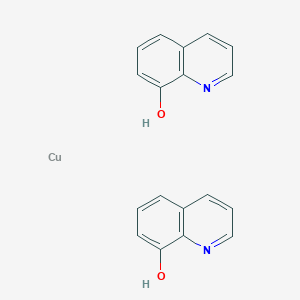

Molecular Structure Analysis

The molecular structure of related compounds, such as the iron(III)-arylhydrazone-β-diketone complexes, showcases the intricate arrangements possible with benzenesulfonic acid derivatives. These structures are characterized by X-ray crystal structural analysis, highlighting the coordination environments and the potential for forming 3D networks through hydrogen bonding and other interactions. Such studies lay the groundwork for understanding the structural nuances of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid derivatives (Kopylovich et al., 2012).

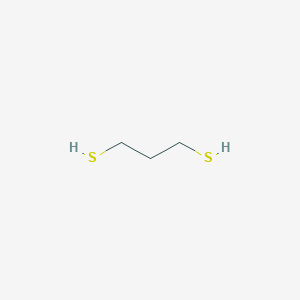

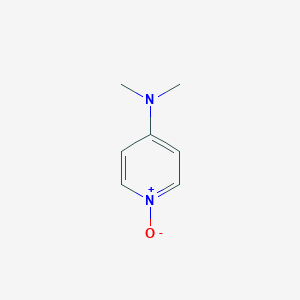

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2,5-Dichloro-4-hydrazinobenzenesulfonic acid are notable for their complexity and the formation of unique structures. For example, the synthesis and reactions of arenesulfonylheterocycles demonstrate the reactive versatility of benzenesulfonyl compounds, leading to a variety of chemical entities with potential applications in catalysis and material science (Kweon et al., 2002).

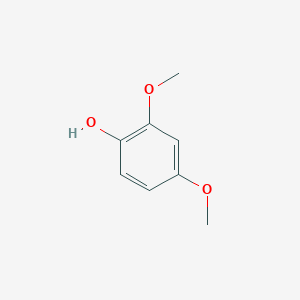

Physical Properties Analysis

The physical properties of compounds like 2,5-Dichloro-4-hydrazinobenzenesulfonic acid can be inferred from studies on similar substances. These properties often include solubility, crystal structure, and thermal stability, which are critical for their application in various fields. The detailed examination of these properties helps in understanding the potential uses and limitations of such chemicals.

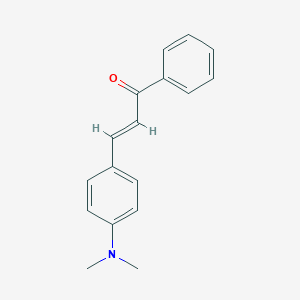

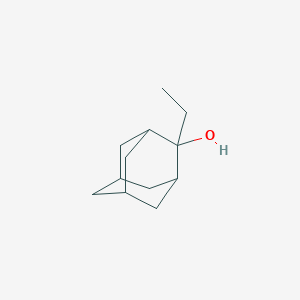

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal in determining the applications of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid and its derivatives. Research on compounds like 4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid highlights the specificity of interactions and reactions these compounds can undergo, offering insights into their functional capabilities (Lozynska et al., 2015).

Wissenschaftliche Forschungsanwendungen

HPLC-Analyse

2,5-Dichlor-4-hydrazinobenzolsulfonsäure kann mit einfachen Bedingungen mittels einer Umkehrphasen-HPLC-Methode (RP) analysiert werden . Die mobile Phase enthält Acetonitril (MeCN), Wasser und Phosphorsäure . Für Massenspektroskopie (MS)-kompatible Anwendungen muss die Phosphorsäure durch Ameisensäure ersetzt werden .

Organische Synthese

Diese Verbindung findet in der organischen Synthese aktive Anwendung . Sie wird in der Synthese verschiedener Verbindungen für unterschiedliche Industrien verwendet .

Pflanzenschutzmittel

Sie wird in der Synthese von Pflanzenschutzmitteln verwendet . Diese Chemikalien werden in der Landwirtschaft eingesetzt, um den Ernteertrag zu steigern und Kulturen vor Schädlingen zu schützen .

Pharmazeutika

This compound wird in der Synthese von Pharmazeutika verwendet . Sie unterstützt die Produktion verschiedener Medikamente, die zur Behandlung von Krankheiten eingesetzt werden .

Fotografische Anwendungen

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved to fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water and medical attention should be sought. If swallowed, the mouth should be rinsed with water and medical attention should be sought .

Eigenschaften

IUPAC Name |

2,5-dichloro-4-hydrazinylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O3S/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9/h1-2,10H,9H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSCIUWLNZAPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059480 | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118-89-8 | |

| Record name | 2,5-Dichloro-4-hydrazinylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichloro-4-hydrazinobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4-hydrazinobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.